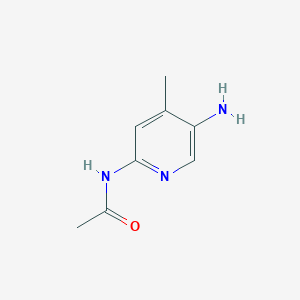

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Descripción general

Descripción

N-(5-Amino-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H11N3O. It is a derivative of pyridine, featuring an amino group and an acetamide group attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-5-methylpyridine as the starting material.

Reaction Steps: The compound can be synthesized through a two-step process:

Acetylation: The amino group of 2-amino-5-methylpyridine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches using large-scale reactors.

Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyridine ring or the acetamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring or the acetamide group.

Substitution Products: Derivatives with different functional groups replacing the amino or acetamide groups.

Aplicaciones Científicas De Investigación

Chemistry

N-(5-Amino-4-methylpyridin-2-yl)acetamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The amino or acetamide groups can be replaced by other functional groups.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form derivatives or reduction to modify the pyridine ring.

Biological Studies

In biological research, this compound is investigated for its potential biological activities , particularly in enzyme inhibition and modulation of biological pathways. It has shown promise in:

- Enzyme Inhibition: Studies indicate that derivatives of this compound can inhibit specific enzymes involved in cancer progression and inflammatory responses .

Medicinal Chemistry

The therapeutic potential of this compound is being explored for treating various diseases, including:

- Cancer: Research highlights its role in targeting cancer cells with specific dependencies, such as in MTAP-deleted cancers .

- Antinociceptive Activity: Studies have demonstrated that derivatives exhibit significant antinociceptive effects comparable to traditional pain relievers like ibuprofen, without causing gastrointestinal damage .

Case Study 1: Antinociceptive Properties

A study evaluated several derivatives of this compound for their antinociceptive activity using an acetic acid-induced writhing model in rats. The results showed that certain derivatives significantly reduced pain responses while maintaining low toxicity levels towards liver and kidney functions .

Case Study 2: Enzyme Inhibition in Cancer Therapy

Research focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) using compounds derived from this compound. These compounds were found to selectively target cancer cells lacking the MTAP gene, demonstrating potential as a therapeutic strategy for specific cancer types .

Mecanismo De Acción

The mechanism by which N-(5-Amino-4-methylpyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways: It can influence signaling pathways involved in cellular processes, such as apoptosis, cell proliferation, and inflammation.

Comparación Con Compuestos Similares

N-(5-Amino-4-methylpyridin-2-yl)acetamide is compared with other similar compounds to highlight its uniqueness:

4-Dimethylaminopyridine (DMAP): A commonly used compound in organic synthesis, DMAP is structurally similar but lacks the acetamide group.

2-Amino-5-methylpyridine: This compound is structurally related but does not have the acetamide group.

N-(4-Pyridyl)dimethylamine: Another pyridine derivative with different functional groups.

Actividad Biológica

N-(5-Amino-4-methylpyridin-2-yl)acetamide, a compound with significant biological potential, has been the subject of various studies focusing on its mechanisms of action, therapeutic applications, and biological activity. This article reviews the current understanding of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with an amino group and an acetamide moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors . It has been shown to act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound's mechanism often involves:

- Inhibition of Enzymes : It interacts with enzymes related to inflammation and cancer pathways.

- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : this compound has shown potential in inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Reduced cell viability in breast cancer |

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in swelling and inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases. -

Antimicrobial Evaluation :

In vitro tests demonstrated that this compound exhibited strong antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising antimicrobial properties. -

Anticancer Research :

A recent investigation into the anticancer effects revealed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Further mechanistic studies suggested that this effect might be due to apoptosis induction via the mitochondrial pathway.

Propiedades

IUPAC Name |

N-(5-amino-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJIMFVFYNPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622205 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-18-5 | |

| Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.